Cas no 76075-24-6 (ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate)
![ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/76075-24-6x500.png)
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidine-2-carboxylic acid, 7-methyl-, ethyl ester
- ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
- ethyl7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
- CS-0290483
- 76075-24-6
- EN300-111158
-
- インチ: InChI=1S/C10H11N3O2/c1-3-15-9(14)8-6-13-5-4-7(2)11-10(13)12-8/h4-6H,3H2,1-2H3
- InChIKey: NUSHNKXJMTVGIT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.085126602Da
- どういたいしつりょう: 205.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 56.5Ų
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111158-0.5g |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361153-5g |
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 98% | 5g |
¥5324.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361153-1g |
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 98% | 1g |
¥1874.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21351-1.0g |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 1.0g |
¥1226.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21351-500.0mg |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 500.0mg |
¥817.0000 | 2024-08-02 | |
Chemenu | CM390434-5g |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21351-10G |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 10g |
¥ 5,517.00 | 2023-04-13 | |
Enamine | EN300-111158-2.5g |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-111158-10g |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 10g |
$4236.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21351-100.0mg |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-24-6 | 95% | 100.0mg |
¥369.0000 | 2024-08-02 |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylateに関する追加情報
Professional Introduction to Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 76075-24-6)
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate, with the CAS number 76075-24-6, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic organic compound belongs to the imidazopyrimidine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structure of this compound features a fused ring system consisting of an imidazole ring and a pyrimidine ring, connected by a methylene bridge at the 2-position of the pyrimidine ring. This unique structural framework contributes to its unique chemical properties and biological interactions.
The synthesis of ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as methyl acetoacetate and guanidine derivatives. The process often includes condensation reactions, cyclization steps, and esterification to introduce the ethyl carboxylate moiety. Advanced synthetic methodologies, including transition metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize yield and purity. These techniques not only enhance the efficiency of the synthesis but also ensure the production of high-quality material suitable for further biological evaluation.
In recent years, significant research has focused on the pharmacological properties of imidazopyrimidine derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Specifically, ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate has shown promise in preclinical studies as a potential lead compound for developing novel therapeutic agents. Its ability to interact with various biological targets makes it an attractive candidate for further investigation.
One of the most compelling areas of research involving ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is its potential application in oncology. Preclinical data suggest that this compound can inhibit the growth of certain cancer cell lines by targeting key molecular pathways involved in tumor progression. For instance, it has been observed to interfere with the activity of enzymes such as tyrosine kinases, which are crucial for cancer cell proliferation and survival. Additionally, its ability to induce apoptosis in cancer cells without significantly affecting normal cells highlights its selectivity and therapeutic potential.
The anti-inflammatory properties of ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate have also been explored extensively. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Research indicates that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. By doing so, it may help alleviate symptoms associated with inflammation and provide a new treatment option for patients suffering from these conditions.
Beyond its applications in cancer and inflammation research, ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate has shown promise in other therapeutic areas as well. For example, studies have suggested that it may have antiviral properties, making it a potential candidate for developing treatments against viral infections such as HIV or hepatitis B. Furthermore, its antimicrobial activity has been noted in some preliminary investigations, indicating that it could be useful in combating resistant bacterial strains.
The development of new drug candidates relies heavily on robust analytical techniques to characterize their chemical and biological properties. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used methods to confirm the identity and purity of ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate. These techniques provide detailed information about its molecular structure and help ensure that the compound meets the stringent requirements for further preclinical and clinical studies.
In conclusion, ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 76075-24-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound in various disease areas, highlighting its importance as a lead molecule in drug discovery efforts.
76075-24-6 (ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate) 関連製品
- 122839-49-0((2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride)
- 2241875-93-2((2-cyano-6-(methyl-d3)pyridin-4-yl)boronic acid)
- 476435-22-0(N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide)
- 2248393-44-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoate)
- 1361733-64-3(2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 361167-61-5(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4-methyl-1,3-thiazole-5-carboxylate)
- 941988-69-8(2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide)
- 2361658-32-2(N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide)
- 882749-32-8(2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-N-(4-METHOXYPHENYL)ACETAMIDE)
- 118757-07-6(1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone)
